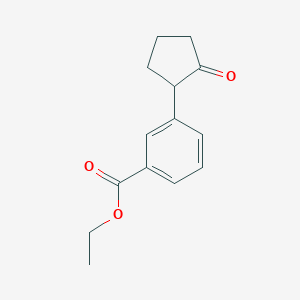

Ethyl 3-(2-oxocyclopentyl)benzoate

Description

Ethyl 3-(2-oxocyclopentyl)benzoate is an ethyl ester derivative featuring a benzoate moiety substituted at the 3-position with a 2-oxocyclopentyl group. The 2-oxocyclopentyl substituent introduces steric bulk and a ketone functionality, which may influence reactivity, solubility, and biological activity compared to simpler benzoate esters.

Propriétés

Formule moléculaire |

C14H16O3 |

|---|---|

Poids moléculaire |

232.27 g/mol |

Nom IUPAC |

ethyl 3-(2-oxocyclopentyl)benzoate |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)11-6-3-5-10(9-11)12-7-4-8-13(12)15/h3,5-6,9,12H,2,4,7-8H2,1H3 |

Clé InChI |

MSQDSRPMVCUXIA-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC=CC(=C1)C2CCCC2=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Ethyl Benzoylacetate (Ethyl 3-oxo-3-phenylpropionate)

- Structure : Ethyl benzoylacetate (CAS 94-02-0) has a linear β-keto ester structure (C₁₁H₁₂O₃, MW 192.21) with a phenyl group directly attached to the ketone .

- The phenyl group in ethyl benzoylacetate is electron-withdrawing, increasing the electrophilicity of the ketone compared to the 2-oxocyclopentyl group in the target compound .

- Applications: Ethyl benzoylacetate is widely used in organic synthesis, including Claisen condensations, and is non-hazardous under standard handling conditions .

Ethyl 3-(Substituted Phenyl)-3-oxopropanoates

Examples include:

- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1000375-71-0): Features a fluorine substituent, which is electron-withdrawing and may enhance metabolic stability .

- Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7): The nitro group significantly increases electrophilicity, making it reactive in reduction or substitution reactions .

- Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (CAS 41607-95-8): The methoxy group is electron-donating, reducing ketone reactivity but improving solubility in polar solvents .

Comparison with Target Compound :

- The 2-oxocyclopentyl group in ethyl 3-(2-oxocyclopentyl)benzoate introduces a non-aromatic, alicyclic ketone.

Pyranyl Benzoate Analogues

Compounds 128 and 129 from Bacillus subtilis MTCC 10407 are pyranyl benzoates with ethyl ester groups. For example:

- Compound 128: Contains a tetrahydropyrano-[3,2b]-pyran-2(3H)-one system linked to ethyl benzoate .

- Biological Activity: These compounds exhibit antibacterial properties attributed to the dihydro-methyl-2H-pyran-2-yl propanoate system. However, cleavage of the tetrahydropyranone ring (as seen in derivative 130) abolishes activity .

Comparison with Target Compound :

- The 2-oxocyclopentyl group in ethyl 3-(2-oxocyclopentyl)benzoate lacks the fused pyran system, suggesting differing biological interactions. The cyclopentyl ketone may offer hydrolytic stability compared to the labile pyranone ring in compound 128.

Cyclohexane and Cyclopentane Carboxylates

- Ethyl 2-(2-oxocyclopentyl)acetate (CAS 20826-94-2): Shares the 2-oxocyclopentyl moiety but replaces the benzoate group with an acetate, reducing aromatic conjugation .

- Ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6): Features a cyclohexane ring, which may confer higher conformational flexibility compared to the cyclopentyl group .

Comparison with Target Compound :

- The benzoate group in ethyl 3-(2-oxocyclopentyl)benzoate enables π-π stacking interactions absent in aliphatic esters like ethyl 2-(2-oxocyclopentyl)acetate.

Physicochemical and Functional Properties

Molecular Weight and Solubility

Reactivity

- Ketone Reactivity : The 2-oxocyclopentyl ketone is less electrophilic than aryl ketones (e.g., nitro- or fluorophenyl derivatives), reducing susceptibility to nucleophilic attack .

- Ester Hydrolysis : The ethyl ester group is susceptible to hydrolysis under basic conditions, similar to other benzoate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.